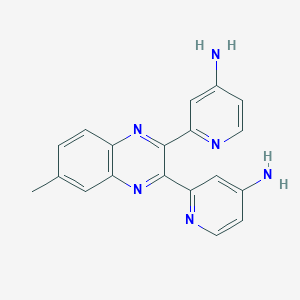![molecular formula C15H23N7O2 B12927368 N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine CAS No. 19138-08-0](/img/structure/B12927368.png)
N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9-Bis(morpholinomethyl)-9H-purin-6-amine typically involves the reaction of 9H-purin-6-amine with formaldehyde and morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
9H-purin-6-amine+2CH2O+2morpholine→N,9-Bis(morpholinomethyl)-9H-purin-6-amine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,9-Bis(morpholinomethyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N,9-Bis(morpholinomethyl)-9H-purin-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,9-Bis(morpholinomethyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The morpholinomethyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of nucleic acid functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,9-bis(Trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purin-2-amine
- N-Allyl-N,N-bis(trimethylsilyl)amine
Uniqueness
N,9-Bis(morpholinomethyl)-9H-purin-6-amine is unique due to the presence of morpholinomethyl groups, which can significantly alter its chemical and biological properties compared to other similar compounds. These groups can enhance solubility, stability, and binding interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
19138-08-0 |
|---|---|
Fórmula molecular |
C15H23N7O2 |
Peso molecular |
333.39 g/mol |
Nombre IUPAC |
N,9-bis(morpholin-4-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C15H23N7O2/c1-5-23-6-2-20(1)10-19-14-13-15(17-9-16-14)22(11-18-13)12-21-3-7-24-8-4-21/h9,11H,1-8,10,12H2,(H,16,17,19) |
Clave InChI |
BLJKLFJDGJHBOQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CNC2=C3C(=NC=N2)N(C=N3)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


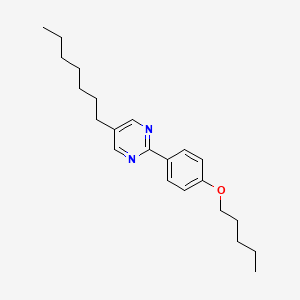
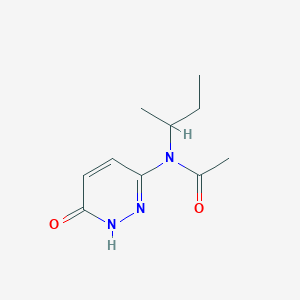

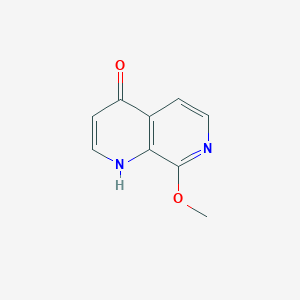

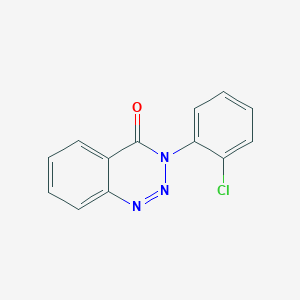
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
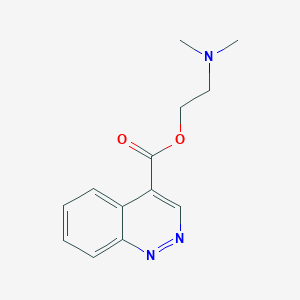
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
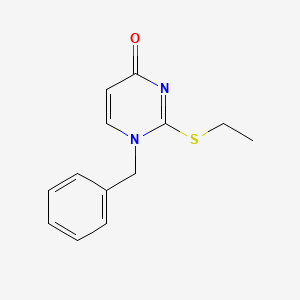
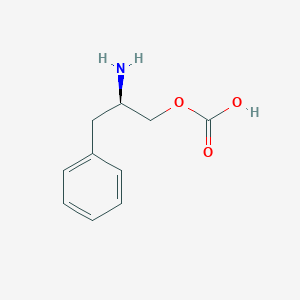
![12-hydroxy-1,10-bis(4-propan-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12927347.png)
